Scaffold Superiority: Triazolopyridine Core Outperforms Benzimidazolone in p38 MAP Kinase Inhibition
A comparative evaluation of kinase inhibitor scaffolds demonstrates that the [1,2,4]triazolo[4,3-a]pyridine core is a superior bioisostere to the benzimidazolone nucleus. In a study of p38 MAP kinase inhibitors, the triazolopyridine-based compounds (e.g., compound 20 and 25) were found to be significantly more potent experimentally than the benzimidazolone (compound 2) from which they were designed [1]. This validates the selection of a triazolopyridine core as a foundational element for building potent kinase inhibitors.
| Evidence Dimension | Scaffold Bioisosteric Potency |
|---|---|
| Target Compound Data | Triazolopyridine core (exemplified by compounds 20 and 25 in the study) |
| Comparator Or Baseline | Benzimidazolone core (exemplified by compound 2) |
| Quantified Difference | Significantly more potent (qualitative comparative statement from study) |
| Conditions | p38 MAP kinase inhibition assay |
Why This Matters
This class-level evidence supports procurement of any [1,2,4]triazolo[4,3-a]pyridine building block, like the target compound, over a benzimidazolone-based analog when designing a kinase inhibitor program.
- [1] Gill, A. L.; Frederickson, M.; Cleasby, A.; Woodhead, S. J.; Carr, M. G.; Woodhead, A. J.; Walker, M. T.; Congreve, M. S.; McDonald, N. Q.; Vinkovic, M.; et al. Theoretical and Experimental Design of Atypical Kinase Inhibitors: Application to p38 MAP Kinase. J. Med. Chem. 2005, 48 (18), 5728-5737. View Source
